molecular formula C9H6Cl2F2O3 B1410898 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid CAS No. 1807037-87-1

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410898
CAS No.: 1807037-87-1
M. Wt: 271.04 g/mol
InChI Key: HZQRWHJIBFBTGS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by a phenyl ring substituted with chlorine atoms at positions 2 and 4, a difluoromethoxy group (-OCHF₂) at position 3, and an acetic acid side chain. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, which combine electron-withdrawing substituents (Cl, -OCHF₂) with a polar carboxylic acid group. Such substitutions modulate lipophilicity, electronic properties, and binding interactions with biological targets .

Properties

IUPAC Name

2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-2-1-4(3-6(14)15)7(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRWHJIBFBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting with the preparation of the phenylacetic acid core, followed by the introduction of dichloro and difluoromethoxy substituents. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs and their substitution patterns:

Compound Name Substituents (Position) Molecular Formula CAS Number Key References
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid 2-Cl, 4-Cl, 3-OCHF₂ C₉H₆Cl₂F₂O₃ Not explicitly provided
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid 2-Cl, 4-Cl, 6-OCHF₂ C₉H₆Cl₂F₂O₃ 1803717-72-7
4-Chloro-3-(trifluoromethoxy)phenylacetic acid 4-Cl, 3-OCHF₃ C₉H₆ClF₃O₃ 886501-02-6
2-(Difluoromethoxy)phenylacetic acid 2-OCHF₂ C₉H₈F₂O₃ 86867-68-7
4-(Trifluoromethoxy)phenylacetic acid 4-OCHF₃ C₉H₇F₃O₃ 4315-07-5
3-Chloro-4-hydroxyphenylacetic acid (PAA2) 3-Cl, 4-OH C₈H₇ClO₃ Not provided
Key Observations:
  • Fluorinated Ethers : Replacing difluoromethoxy (-OCHF₂) with trifluoromethoxy (-OCHF₃) increases electron-withdrawing effects, enhancing lipophilicity and metabolic stability .
  • Hydrophobic vs. Polar Groups : Analogs like PAA2 (3-Cl, 4-OH) exhibit reduced hydrophobicity compared to fluorinated derivatives, impacting solubility and membrane permeability .

Physicochemical Properties

Selected Data from Literature:
Compound Melting Point (°C) Water Solubility LogP (Predicted)
4-Chloro-3-(trifluoromethoxy)phenylacetic acid 61–63 Insoluble 2.8
2-(Difluoromethoxy)phenylacetic acid Not reported Low 1.9
3-Chloro-4-hydroxyphenylacetic acid (PAA2) Not reported Moderate 1.2
  • The target compound (this compound) is expected to exhibit lower water solubility compared to non-halogenated analogs due to increased hydrophobicity from Cl and -OCHF₂ groups.
  • LogP Trends : Fluorinated derivatives generally show higher LogP values, correlating with enhanced membrane permeability and target binding in hydrophobic pockets .

Biological Activity

2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid, often referred to as a herbicide, is a compound belonging to the class of phenylacetic acids. Its biological activity has garnered attention due to its potential applications in agriculture and medicine. This article explores its various biological activities, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with chlorine and difluoromethoxy groups. This configuration contributes to its herbicidal properties by interfering with plant growth processes.

The primary mechanism of action for this compound involves the disruption of auxin (a plant hormone) signaling pathways. By mimicking natural auxins, the compound induces uncontrolled growth in susceptible plants, leading to their eventual death. This mechanism is particularly effective against broadleaf weeds while having minimal impact on grasses.

Herbicidal Activity

The herbicidal efficacy of this compound has been extensively studied. Research indicates that it effectively controls a wide range of broadleaf weeds in various crops.

Table 1: Herbicidal Efficacy Against Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus50090
Chenopodium album60085
Solanum nigrum40080

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 200 µg/mL.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In particular, studies have focused on its potential to inhibit the proliferation of various cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Safety and Toxicological Studies

While the herbicidal and antimicrobial properties are promising, safety assessments are crucial for determining the compound's suitability for agricultural use. Toxicological studies indicate that at recommended application rates, the compound poses minimal risk to non-target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid

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